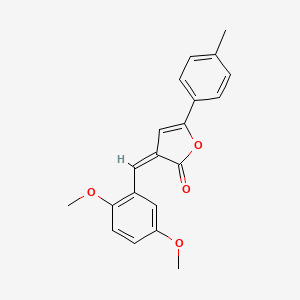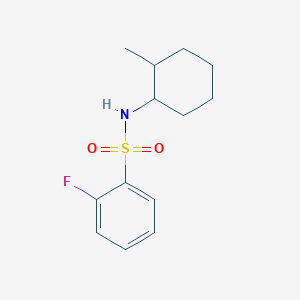![molecular formula C20H31N5O2 B5501102 1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)
1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex bipiperidine derivatives, including compounds with pyrazole and pyrrolidinyl groups, represent a significant area of interest in chemical research due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound "1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine" falls within this category, showcasing the importance of detailed synthesis, structural analysis, and property evaluation.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including ring closure reactions, cycloadditions, and functional group transformations. For example, a study by Halim & Ibrahim (2022) discusses the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting methodologies that might be relevant for the bipiperidine derivative synthesis (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Understanding the molecular structure of complex compounds is crucial for their functional characterization. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are often employed. For instance, the structural determination and computational analysis of similar compounds provide insights into their stability and reactivity, as seen in the work of Shen et al. (2012), who performed a comprehensive structural and computational study of pyrazole derivatives (Shen et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds can be elucidated through various reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Research on functionalized pyrazolopyridines, for instance, outlines key reactions that could be applicable to the compound (Ravi et al., 2017).
Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activity
Compounds derived from pyrazole and pyridine have been investigated for their potential in molecular docking and antimicrobial activities. For instance, a study involving the synthesis of novel pyridine and fused pyridine derivatives demonstrated their antimicrobial and antioxidant properties. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies, indicating potential applications in drug development for targeting specific proteins (Flefel et al., 2018).
Synthesis and Characterization of Ligands
Research has focused on the synthesis and characterization of ligands that could be used in coordination chemistry, highlighting the versatility of pyrazole-based compounds. For example, studies on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Corrosion Inhibition
Pyrazolopyridine derivatives have also been explored for their application in corrosion inhibition. A study demonstrated the effectiveness of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic conditions. This application is significant in materials science and engineering, offering solutions to corrosion problems in industrial settings (Dandia et al., 2013).
Anticancer Activity
The synthesis of pyrazole and pyrimidine derivatives and their evaluation for anticancer activities have been a subject of interest. Certain synthesized pyrazolopyridine and pyridopyrimidine derivatives have shown in vitro anti-tumor activities against various human tumor cell lines at low concentrations, suggesting their potential as anticancer agents (Mohamed et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-22-18(6-9-21-22)20(27)24-13-7-17(8-14-24)25-12-4-5-16(15-25)19(26)23-10-2-3-11-23/h6,9,16-17H,2-5,7-8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQFKBGDMGHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)


![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)
